Cas no 2098113-75-6 (2-Chloro-3-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)pyrazine)

2-Chloro-3-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)pyrazine 化学的及び物理的性質
名前と識別子
-
- 2098113-75-6
- F1907-7287
- 2-chloro-3-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)pyrazine
- AKOS026711650
- 2-chloro-3-[3-methoxy-3-(trifluoromethyl)azetidin-1-yl]pyrazine
- 2-Chloro-3-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)pyrazine
-
- インチ: 1S/C9H9ClF3N3O/c1-17-8(9(11,12)13)4-16(5-8)7-6(10)14-2-3-15-7/h2-3H,4-5H2,1H3
- InChIKey: QEEPPSXHEPVKGT-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=NC=CN=1)N1CC(C(F)(F)F)(C1)OC
計算された属性
- せいみつぶんしりょう: 267.0386241g/mol
- どういたいしつりょう: 267.0386241g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 283
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 38.2Ų
2-Chloro-3-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)pyrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-7287-5g |
2-chloro-3-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)pyrazine |
2098113-75-6 | 95%+ | 5g |
$2167.0 | 2023-09-07 | |
Life Chemicals | F1907-7287-0.5g |
2-chloro-3-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)pyrazine |
2098113-75-6 | 95%+ | 0.5g |
$627.0 | 2023-09-07 | |
TRC | C196906-1g |
2-Chloro-3-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)pyrazine |
2098113-75-6 | 1g |
$ 570.00 | 2022-04-01 | ||
Life Chemicals | F1907-7287-10g |
2-chloro-3-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)pyrazine |
2098113-75-6 | 95%+ | 10g |
$3034.0 | 2023-09-07 | |
TRC | C196906-100mg |
2-Chloro-3-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)pyrazine |
2098113-75-6 | 100mg |
$ 95.00 | 2022-04-01 | ||
Life Chemicals | F1907-7287-1g |
2-chloro-3-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)pyrazine |
2098113-75-6 | 95%+ | 1g |
$660.0 | 2023-09-07 | |
Life Chemicals | F1907-7287-0.25g |
2-chloro-3-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)pyrazine |
2098113-75-6 | 95%+ | 0.25g |
$595.0 | 2023-09-07 | |
TRC | C196906-500mg |
2-Chloro-3-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)pyrazine |
2098113-75-6 | 500mg |
$ 365.00 | 2022-04-01 | ||
Life Chemicals | F1907-7287-2.5g |
2-chloro-3-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)pyrazine |
2098113-75-6 | 95%+ | 2.5g |
$1439.0 | 2023-09-07 |
2-Chloro-3-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)pyrazine 関連文献
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
2-Chloro-3-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)pyrazineに関する追加情報
Introduction to 2-Chloro-3-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)pyrazine (CAS No. 2098113-75-6)
2-Chloro-3-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)pyrazine is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2098113-75-6, represents a confluence of structural complexity and functional diversity, making it a promising candidate for further exploration in drug discovery and development. The molecular architecture of this compound incorporates several key structural motifs, including a chloro-substituted pyrazine ring and an azetidine moiety, which are both well-documented for their potential biological activities.
The presence of a chloro group at the 2-position of the pyrazine ring introduces electrophilic characteristics, facilitating various nucleophilic substitution reactions that are commonly employed in medicinal chemistry to derivatize and optimize pharmacophores. Additionally, the 3-methoxy-3-(trifluoromethyl)azetidin-1-yl side chain adds another layer of complexity, with the methoxy and trifluoromethyl groups known to modulate metabolic stability and binding affinity in biological targets. These features collectively contribute to the compound's utility as a building block in the synthesis of novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with various biological targets with high precision. Studies suggest that the 2-chloro-3-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)pyrazine scaffold may exhibit inhibitory activity against enzymes and receptors involved in inflammatory pathways, making it a potential lead compound for the development of anti-inflammatory drugs. Furthermore, its structural similarity to known bioactive molecules allows for rapid optimization through structure-based drug design approaches.
In vitro studies have begun to elucidate the pharmacological profile of this compound, revealing interesting interactions with enzymes such as kinases and phosphodiesterases. The trifluoromethyl group, in particular, has been shown to enhance binding affinity by increasing lipophilicity and metabolic stability, which are critical factors in drug efficacy. The methoxy group also contributes to these properties by participating in hydrogen bonding interactions with biological targets, thereby improving drug-receptor binding kinetics.
The synthesis of 2-Chloro-3-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)pyrazine involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic steps include nucleophilic aromatic substitution on the pyrazine ring followed by ring-closing metathesis or cyclization reactions to introduce the azetidine moiety. Advances in catalytic systems have enabled more efficient and sustainable synthetic routes, reducing waste generation and improving atom economy.
From a regulatory perspective, this compound does not fall under any restricted categories such as hazardous materials or controlled substances, facilitating its use in both academic research and industrial applications. However, standard laboratory protocols must be followed to ensure safe handling due to its potential reactivity with strong nucleophiles or bases. The growing interest in fluorinated compounds has positioned this molecule as a valuable asset in pharmaceutical libraries, where fluorine atoms are often incorporated to enhance pharmacokinetic properties.
The role of heterocyclic compounds like 2-Chloro-3-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)pyrazine in modern drug discovery cannot be overstated. Their ability to mimic natural bioactive scaffolds while offering structural diversity makes them ideal candidates for developing next-generation therapeutics. As research continues to uncover new biological pathways and targets, compounds such as this one will play a pivotal role in addressing unmet medical needs across various therapeutic areas.
Future directions for research on this compound may include exploring its derivatives through combinatorial chemistry approaches to identify more potent analogs with improved pharmacological profiles. Additionally, preclinical studies could provide insights into its safety and efficacy profiles before moving into human trials. The integration of artificial intelligence (AI) tools for virtual screening and molecular design is also expected to accelerate the discovery process by predicting promising derivatives of this scaffold.
2098113-75-6 (2-Chloro-3-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)pyrazine) 関連製品
- 2172621-41-7(2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidooxy}-3-methoxypropanoic acid)
- 133788-85-9(2-Fluoro-6-hydroxy-3-methylbenzoic acid)
- 1806852-90-3(5-(Aminomethyl)-4-cyano-2-(difluoromethyl)-3-(trifluoromethyl)pyridine)
- 2680671-88-7(Benzyl 3-hydroxy-8-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate)
- 1805538-46-8(Methyl 4-(difluoromethyl)-2-hydroxy-5-methoxypyridine-3-acetate)
- 944936-49-6(1H-Pyrrolo2,3-bpyridine-5-carboxylic Acid methoxy-methyl-amide)
- 1361833-54-6(4-(3,5-Dichlorophenyl)-2-fluoropyridine)
- 1994788-58-7(3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(1-methylethyl)-5-(4-pyrimidinyl)-)
- 52834-10-3(3-Amino-2,6-dibromoisonicotinic acid)
- 955581-62-1(1-ethyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide)



